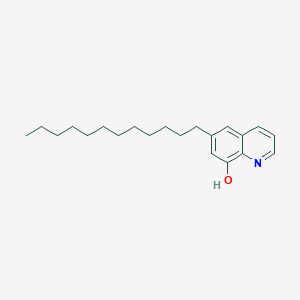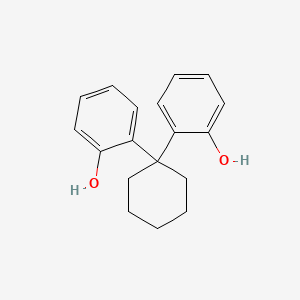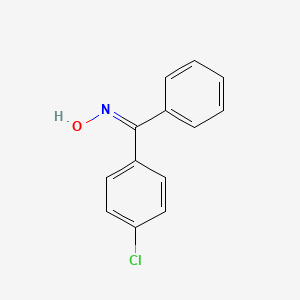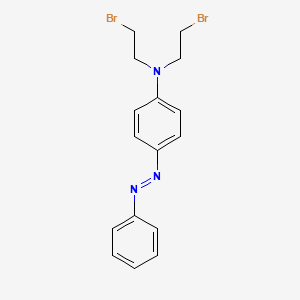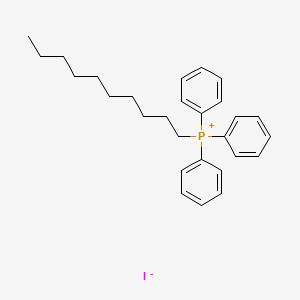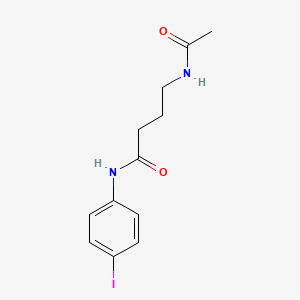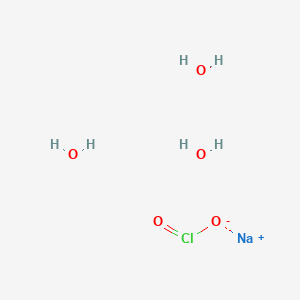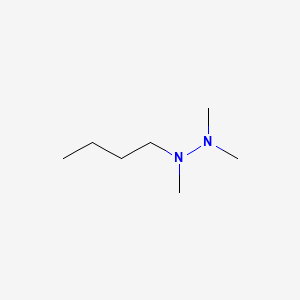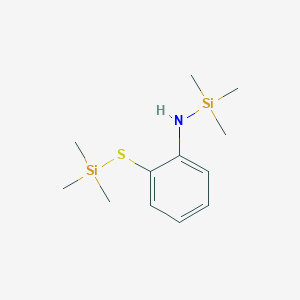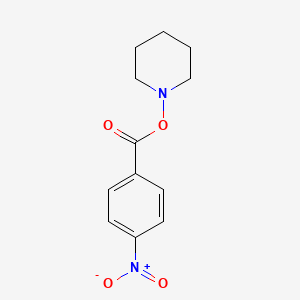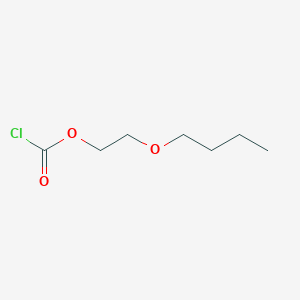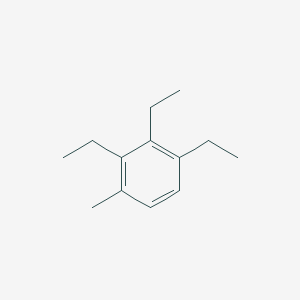
1,2,3-Triethyl-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triethyl-4-methylbenzene is an aromatic hydrocarbon with a benzene ring substituted by three ethyl groups and one methyl group. This compound is part of the alkylbenzene family, known for its diverse applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Triethyl-4-methylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of ethyl chloride (C2H5Cl) and methyl chloride (CH3Cl) as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Triethyl-4-methylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Triethyl-4-methylbenzene finds applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of 1,2,3-Triethyl-4-methylbenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This interaction is facilitated by the electron-donating effects of the ethyl and methyl groups, which increase the electron density on the benzene ring .
Comparación Con Compuestos Similares
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
Uniqueness: 1,2,3-Triethyl-4-methylbenzene is unique due to the presence of both ethyl and methyl groups, which impart distinct chemical properties and reactivity compared to its trimethylbenzene counterparts. The combination of these alkyl groups influences the compound’s steric and electronic characteristics, making it valuable for specific synthetic applications .
Propiedades
Número CAS |
41903-42-8 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
1,2,3-triethyl-4-methylbenzene |
InChI |
InChI=1S/C13H20/c1-5-11-9-8-10(4)12(6-2)13(11)7-3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
NZIBPSWYIIZAND-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C=C1)C)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

